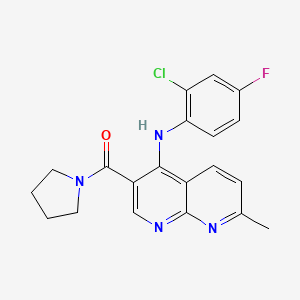

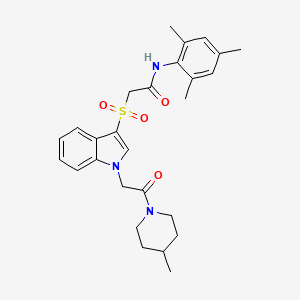

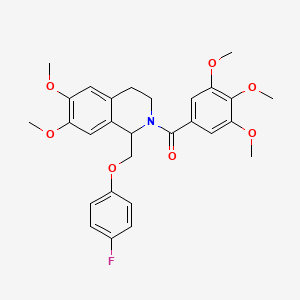

![molecular formula C19H16N4S4 B3006542 N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286718-06-6](/img/structure/B3006542.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine involves the ring closure of benzo[d]thiazol-2-amine with various α-haloketones. This process is facilitated by the presence of carbon disulfide or aryl isothiocyanates, which act as S-nucleophiles. The resulting bis-thiazole derivatives are obtained in good to excellent yields, ranging from 70% to 90%. The synthesis method is notable for its efficiency and the high purity of the compounds produced .

Molecular Structure Analysis

The molecular structure of the synthesized bis-thiazole derivatives, including the target compound, is characterized using several spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), elemental analysis, and mass spectroscopy are employed to confirm the structure of the newly synthesized compounds. These techniques provide a comprehensive understanding of the molecular framework and the arrangement of atoms within the compound .

Chemical Reactions Analysis

The bis-thiazole derivatives synthesized, such as the target compound, are likely to be involved in further chemical reactions due to the presence of reactive thiazole rings and potential nucleophilic sites. While the provided data does not detail specific reactions involving the target compound, the general reactivity of thiazole derivatives can include nucleophilic substitution, electrophilic substitution, and coordination with metal ions, which could be inferred for the target compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of the bis-thiazole derivatives are not explicitly detailed in the provided data. However, the methods used for structural characterization, such as IR, 1H NMR, 13C NMR, and mass spectroscopy, suggest that these compounds are stable under the conditions used for their analysis. The high yields reported also indicate that the compounds are relatively easy to synthesize and isolate, which is beneficial for potential applications in medicinal chemistry or material science .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been utilized as a precursor or a component in the synthesis of novel organic compounds, which are characterized for their optical and anti-bacterial properties. For instance, Schiff base ligands comprising benzothiazole derivatives have been synthesized and thoroughly characterized using various spectroscopic techniques. These compounds exhibit significant emissions and good anti-bacterial activity against pathogenic bacteria, highlighting their potential application in developing new anti-bacterial agents (Mishra et al., 2020).

Anti-bacterial Properties

- The anti-bacterial activity of synthesized compounds incorporating benzothiazole moieties has been a focus of research. These compounds display promising anti-bacterial properties against various bacteria strains, such as Staphylococcus aureus and Propionibacterium acnes, which are known to cause skin infections and food poisoning (Mishra et al., 2020).

Optical Properties

- Studies have explored the optical properties of compounds derived from benzothiazole, indicating their potential use in materials science, particularly in developing new materials with specific optical characteristics. These compounds exhibit characteristic ligand-centered absorptions and significant emissions, suggesting their application in optical devices and materials (Mishra et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S4/c1-9(2)10-5-4-6-13-14(10)22-18(25-13)23-17-20-11-7-8-12-16(15(11)26-17)27-19(21-12)24-3/h4-9H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWPXQUMEGRDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

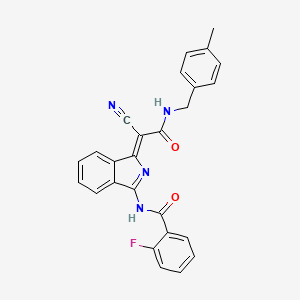

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

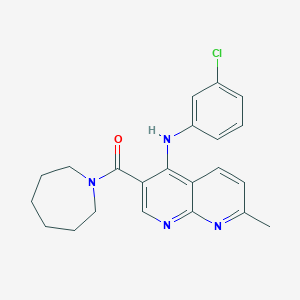

![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)

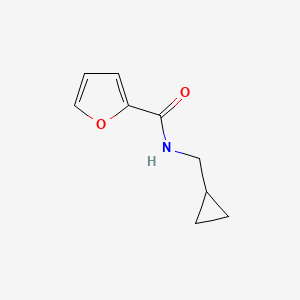

![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)